molecular formula C22H24N6O2 B6111025 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B6111025
M. Wt: 404.5 g/mol
InChI Key: FHJGGVFZEOLKLF-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a pyrazolo[3,4-b]pyridin-6-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazolo[3,4-b]pyridin-6-one core, followed by the introduction of the methoxyphenyl and pyrrolidinylpyridazinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow synthesis. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of functional groups and heterocyclic rings makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylpyridazin-3-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-21-17(15-5-7-16(30-2)8-6-15)13-20(29)23-22(21)28(26-14)19-10-9-18(24-25-19)27-11-3-4-12-27/h5-10,17H,3-4,11-13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJGGVFZEOLKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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